1-Penicillamyl-2-leu-oxytocin is a synthetic peptide compound derived from oxytocin, a well-known neuropeptide hormone produced in the hypothalamus. Oxytocin plays critical roles in various physiological processes, including social bonding, reproduction, and childbirth. The specific modifications in 1-Penicillamyl-2-leu-oxytocin enhance its stability and biological activity compared to native oxytocin. This compound is classified as a peptide therapeutic and is of interest for its potential applications in medical and scientific research.
The compound is synthesized through chemical methods, primarily utilizing solid-phase peptide synthesis techniques. It is structurally related to oxytocin, which is naturally produced in the posterior pituitary gland of mammals.
1-Penicillamyl-2-leu-oxytocin belongs to the class of peptide hormones and is categorized under neuropeptides. Its classification is significant as it indicates its potential interactions with specific receptors and biological pathways.
The synthesis of 1-Penicillamyl-2-leu-oxytocin typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating the incorporation of specific amino acid residues in a controlled manner.
The molecular formula for 1-Penicillamyl-2-leu-oxytocin is . The structure includes a cyclic disulfide bond characteristic of oxytocin, which contributes to its stability and biological activity.
1-Penicillamyl-2-leu-oxytocin can undergo various biochemical reactions typical for peptides, including hydrolysis and receptor-mediated signaling pathways upon binding to oxytocin receptors.
The mechanism of action for 1-Penicillamyl-2-leu-oxytocin primarily involves binding to oxytocin receptors located throughout various tissues, including the uterus and brain.
Upon binding:
1-Penicillamyl-2-leu-oxytocin has potential applications in:
This compound represents an important area of study within peptide therapeutics, particularly for conditions requiring modulation of oxytocin signaling pathways. Further research may reveal additional applications in both clinical settings and basic science research.
The synthesis of 1-Penicillamyl-2-leu-oxytocin (Pen1Leu2-oxytocin) employs solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) strategies. The process initiates with the attachment of a C-terminal glycine residue to a chloromethylated polystyrene resin or p-methylbenzhydrylamine (MBHA) resin for C-terminal amide formation [7]. Sequential coupling of Boc- or Fmoc-protected amino acids uses activating agents like N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). The penicillamine residue (β,β-dimethylcysteine) at position 1 requires specialized protection with p-methylbenzyl (MeBzl) or acetamidomethyl (Acm) groups to prevent alkylation side reactions during deprotection steps [5] [7]. After chain assembly, the peptide is cleaved from the resin using anhydrous hydrogen fluoride (HF) for Boc-SPPS or trifluoroacetic acid (TFA) for Fmoc-SPPS, simultaneously removing acid-labile side-chain protections. The linear nonapeptide undergoes oxidative folding in ammonium bicarbonate buffer (pH 8.0) to form the 20-membered disulfide ring, critical for receptor binding [1] [10].
Table 1: Key SPPS Parameters for Pen1Leu2-Oxytocin
Parameter | Boc-SPPS | Fmoc-SPPS |
---|---|---|
Resin | Chloromethylated polystyrene | Rink amide MBHA |
Pen1 Protection | MeBzl | Trt/Acm |
Leu2 Protection | Boc | Fmoc |
Cleavage Reagent | Anhydrous HF | TFA (95%) |
Cyclization Conditions | Air oxidation, pH 8.0 | I₂/DMSO, 0.1M NH₄HCO₃ |
Average Crude Yield | 65% | 72% |
The structural modifications in Pen1Leu2-oxytocin involve two strategic substitutions:
The dual substitution synergistically enhances antagonism: Pen¹ stabilizes an inhibitory conformation, while Leu² prevents receptor activation. This results in a pA₂ value of 7.14 (competitive inhibition constant) in rat uterotonic assays, surpassing [Pen¹]oxytocin's potency by 3.2-fold [1].
Purification of Pen1Leu2-oxytocin employs partition chromatography on Sephadex G-25 using n-butanol:acetic acid:water (4:1:5) as the mobile phase, resolving cyclic monomers from dimeric or truncated impurities [1]. Subsequent reverse-phase HPLC on C₁₈ columns with 0.1% TFA/acetonitrile gradients achieves >98% purity, critical for pharmacological reliability. Structural validation integrates:
Stability assessments reveal enhanced resistance to reducing agents versus oxytocin. Incubation with 5 mM dithiothreitol (DTT) degrades 95% of oxytocin in 1 hour, whereas Pen1Leu2-oxytocin retains >80% integrity due to steric shielding of the disulfide bond [5] [8].
Pen1Leu2-oxytocin’s bioactivity is benchmarked against native oxytocin and related analogues through pharmacological assays:
Table 2: Pharmacological Profile of Oxytocin Analogues
Compound | Uterotonic Activity (ED₅₀, nM) | pA₂ (Inhibition) | Receptor Binding (Kᵢ, nM) | Disulfide Stability (t₁/₂, h) |
---|---|---|---|---|
Oxytocin | 0.8 | - | 1.0 | 0.5 |
[Pen¹]Oxytocin | Agonist inactive | 6.75 | 24.3 | 6.2 |
Pen1Leu2-Oxytocin | Antagonist | 7.14 | 9.8 | 8.7 |
Carbetocin | 1.2 | - | 3.1 | 12.4 |
Seleno-oxytocin | 0.9 | - | 1.5 | >24 |
Key findings:
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8